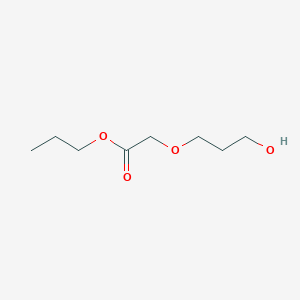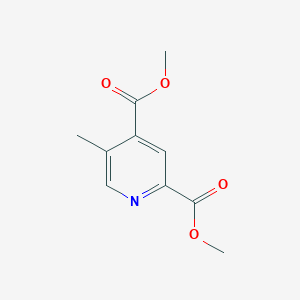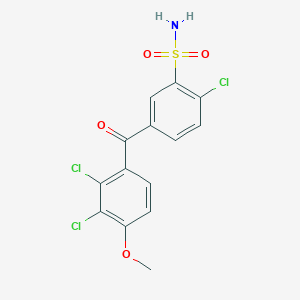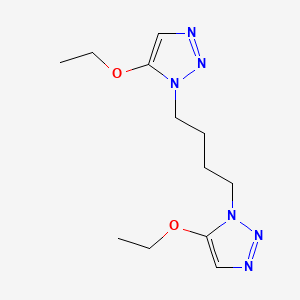![molecular formula C21H33ClO2 B14358408 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride CAS No. 93550-56-2](/img/structure/B14358408.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-methylbutanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a phenol derivative.
Applications De Recherche Scientifique
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride involves its interaction with molecular targets through various pathways. The phenoxy group and the bulky substituents play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
- 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride is unique due to its specific structural features, such as the presence of two 2-methylbutan-2-yl groups on the phenoxy ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
| 93550-56-2 | |
Formule moléculaire |
C21H33ClO2 |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride |
InChI |
InChI=1S/C21H33ClO2/c1-9-20(5,6)15-11-12-17(16(13-15)21(7,8)10-2)24-18(14(3)4)19(22)23/h11-14,18H,9-10H2,1-8H3 |
Clé InChI |
WCLGHHGTDVKBAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OC(C(C)C)C(=O)Cl)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/no-structure.png)





mercury](/img/structure/B14358400.png)
